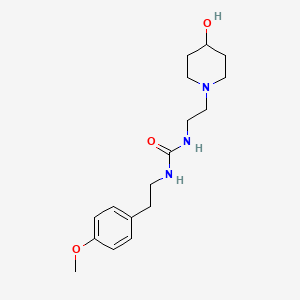

1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c1-23-16-4-2-14(3-5-16)6-9-18-17(22)19-10-13-20-11-7-15(21)8-12-20/h2-5,15,21H,6-13H2,1H3,(H2,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXEMNQNNIZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a derivative of piperidine and urea, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Urea moiety : Contributes to the compound's ability to interact with biological targets.

- Methoxyphenethyl group : Enhances lipophilicity and potential receptor binding.

Molecular Formula

Molecular Weight

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Neurodegenerative Pathways : It has been noted for its potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with specific kinase signaling pathways .

Therapeutic Applications

- Neurodegenerative Diseases : The compound shows promise in the prophylaxis and treatment of diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

- Cancer Treatment : Initial findings suggest that it may act as a kinase inhibitor, which is crucial in cancer therapy. This could lead to the development of novel anticancer agents targeting specific pathways .

Case Studies

- Neuroprotection in Animal Models : In a study involving mice models of neurodegeneration, administration of this compound resulted in significant improvement in cognitive functions and reduced neuronal loss compared to control groups .

- In Vitro Cancer Cell Studies : In vitro assays demonstrated that the compound effectively reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(4-methoxyphenethyl)urea, and how do reaction conditions influence yield?

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the urea linkage (e.g., NH protons at δ 6.2–6.8 ppm) and piperidine ring conformation (e.g., axial vs. equatorial hydroxyl group) .

- IR Spectroscopy: Urea carbonyl stretch at ~1640–1680 cm⁻¹; hydroxyl (4-hydroxypiperidine) at ~3200–3400 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C21H32N3O3: 386.2438) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns; retention time compared to standards .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility:

- Polar solvents: DMSO (>50 mg/mL), methanol (~20 mg/mL) due to urea and methoxy groups .

- Aqueous buffers: Limited solubility (use co-solvents like 10% DMSO in PBS for in vitro assays) .

- Stability:

- Store at –20°C under inert atmosphere (N2) to prevent oxidation of the hydroxyl group .

- Degrades at pH < 3 (acidic cleavage of urea bond) or > 9 (hydroxyl group deprotonation) .

Advanced Research Questions

Q. How can researchers identify biological targets and mechanisms of action for this compound?

Methodological Answer:

- Target Prediction: Use computational tools (e.g., molecular docking with PI3K or GPCR models) based on structural analogs (e.g., piperidine-urea derivatives with kinase inhibition ).

- Experimental Validation:

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Core Modifications:

| Modification | Hypothesis | Experimental Approach | Reference |

|---|---|---|---|

| 4-Hydroxypiperidine → 4-Methoxypiperidine | Enhanced lipophilicity | Synthesize analog, test logP and membrane permeability | |

| Methoxyphenethyl → Fluorophenethyl | Improved metabolic stability | Assess microsomal stability (t1/2 in liver microsomes) |

- Pharmacophore Mapping: 3D-QSAR models to prioritize substituents impacting activity .

Q. How should contradictions in experimental data (e.g., variable bioactivity across studies) be resolved?

Methodological Answer:

- Source Identification:

- Purity Discrepancies: Compare HPLC traces and residual solvent levels (e.g., DMSO interference in assays) .

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and serum concentrations .

- Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm binding affinity if ELISA results are inconsistent .

Q. What in vitro vs. in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- In Vitro:

- ADME: Caco-2 cells for permeability; cytochrome P450 inhibition assays .

- Toxicity: HepG2 cells for hepatotoxicity; hERG assay for cardiac risk .

- In Vivo:

- Rodent Models: PK studies in Sprague-Dawley rats (IV/PO dosing, plasma sampling via LC-MS/MS) .

- Tissue Distribution: Radiolabeled compound (e.g., 14C) to track accumulation in target organs .

Q. How can researchers validate compound purity and assess trace impurities?

Methodological Answer:

- Analytical Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.